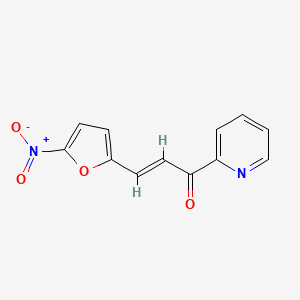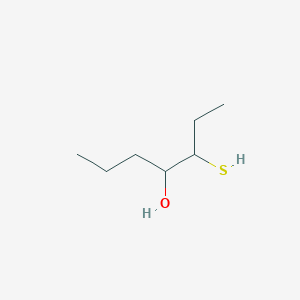
3-Sulfanylheptan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Sulfanylheptan-4-ol: is an organic compound with the molecular formula C7H16OS. It is a thiol alcohol, characterized by the presence of a sulfanyl group (-SH) and a hydroxyl group (-OH) on a heptane backbone. This compound is known for its distinctive odor and is often used in flavor and fragrance industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Sulfanylheptan-4-ol can be synthesized through various methods. One common approach involves the reaction of heptanal with hydrogen sulfide in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, this compound is often produced through a multi-step process involving the initial formation of a heptanal intermediate, followed by the introduction of the sulfanyl group. This process may involve the use of catalysts to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-Sulfanylheptan-4-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The hydroxyl group can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Alkanes.
Substitution: Halides.
Aplicaciones Científicas De Investigación
Chemistry: 3-Sulfanylheptan-4-ol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups make it a versatile intermediate in various chemical reactions.
Biology: In biological research, this compound is studied for its potential role in cellular signaling pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, influencing their activity.
Medicine: While not widely used in medicine, this compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: In the fragrance industry, this compound is valued for its strong odor, contributing to the formulation of perfumes and flavorings.
Mecanismo De Acción
The mechanism of action of 3-Sulfanylheptan-4-ol involves its interaction with various molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their structure and function. This interaction can modulate enzymatic activity and influence cellular signaling pathways.
Comparación Con Compuestos Similares
3-Sulfanylhexan-1-ol: Similar structure but with one less carbon atom.
3-Sulfanylhexyl acetate: An ester derivative with a similar odor profile.
4-Methyl-4-sulfanylpentan-2-one: Another thiol compound with a different functional group arrangement.
Uniqueness: 3-Sulfanylheptan-4-ol is unique due to its specific combination of sulfanyl and hydroxyl groups on a heptane backbone. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
63458-79-7 |
|---|---|
Fórmula molecular |
C7H16OS |
Peso molecular |
148.27 g/mol |
Nombre IUPAC |
3-sulfanylheptan-4-ol |
InChI |
InChI=1S/C7H16OS/c1-3-5-6(8)7(9)4-2/h6-9H,3-5H2,1-2H3 |
Clave InChI |
CSCDEFGJUFJLHO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(CC)S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


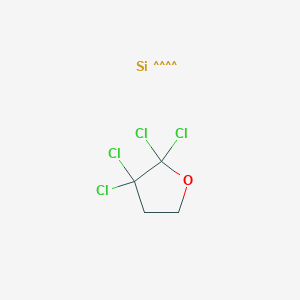
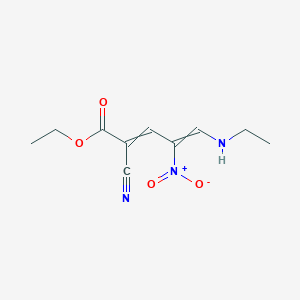
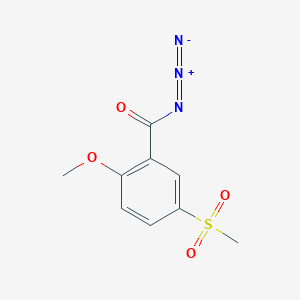
![Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate](/img/structure/B14516320.png)
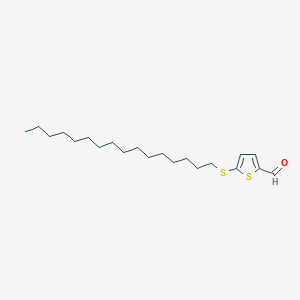
![7-Methyl-2lambda~6~-pyrimido[4,5-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14516333.png)
![[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane]](/img/structure/B14516341.png)

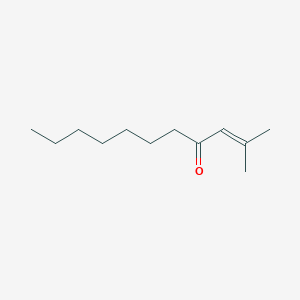
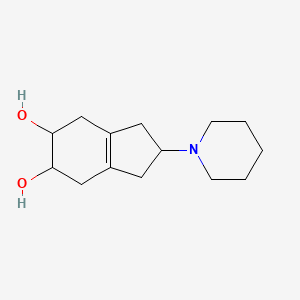
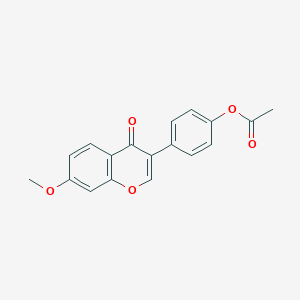

![1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14516395.png)
